2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide
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Overview
Description
2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide is a complex organic compound known for its unique structure and potential applications in various fields. This compound features multiple diethylamino groups and a diazenyl linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-nitroaniline with diethylamine to form 4-(diethylamino)aniline. This intermediate is then diazotized and coupled with another diethylamino-substituted aniline to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the diethylamino groups can interact with cellular membranes, affecting membrane permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(diethylamino)aniline: A precursor in the synthesis of the target compound.
4-nitroaniline: Another precursor used in the synthesis.
2-(diethylamino)ethanol: A related compound with similar diethylamino groups.
Uniqueness
2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide is unique due to its multiple diethylamino groups and diazenyl linkage, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C26H40N6O |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C26H40N6O/c1-6-30(7-2)19-20-32(10-5)25-17-15-24(16-18-25)29-28-23-13-11-22(12-14-23)27-26(33)21-31(8-3)9-4/h11-18H,6-10,19-21H2,1-5H3,(H,27,33) |
InChI Key |
WQECYMBPMDXORX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CN(CC)CC |
Origin of Product |
United States |
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